2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a thiazolidine ring and a lactam ring, making it a subject of interest in various fields of chemical research due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often starts with the reaction of a suitable amine with a thiol or disulfide compound under acidic conditions to form the thiazolidine ring.
Spirocyclization: The intermediate thiazolidine is then subjected to spirocyclization with a lactam precursor. This step usually requires a strong base or a catalytic amount of a Lewis acid to facilitate the formation of the spiro linkage.
Protection and Functionalization: The final steps involve the protection of functional groups, such as the carboxyl group, using tert-butyl chloroformate, and further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid
- 5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.4]octane-8-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid stands out due to its thiazolidine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-6-12(7-13)8(9(14)15)4-5-20(12,17)18/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZLIUMJKVXWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1340481-81-3 | |
Record name | 1340481-81-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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